molecular formula C19H14N2O2 B14272488 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 133030-39-4

3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B14272488
CAS No.: 133030-39-4
M. Wt: 302.3 g/mol
InChI Key: KWDRKQPXAAPUBY-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrrolo[3,4-c]pyridine core, which is a fused ring system containing both pyrrole and pyridine rings. The presence of hydroxyl and diphenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-ethynylbenzaldehyde, a Cu-catalyzed intramolecular annulation reaction can be employed to form the desired pyrrolo[3,4-c]pyridine core . Subsequent functionalization steps, such as hydroxylation and phenylation, are carried out to introduce the hydroxyl and diphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyridine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to the formation of a fully saturated pyrrolo[3,4-c]pyridine derivative.

Scientific Research Applications

3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as an HPK1 inhibitor, it binds to the active site of the kinase, preventing its phosphorylation activity and thereby inhibiting cancer cell proliferation . The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

133030-39-4

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

3-hydroxy-2,3-diphenylpyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C19H14N2O2/c22-18-16-11-12-20-13-17(16)19(23,14-7-3-1-4-8-14)21(18)15-9-5-2-6-10-15/h1-13,23H

InChI Key

KWDRKQPXAAPUBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CN=C3)C(=O)N2C4=CC=CC=C4)O

Origin of Product

United States

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